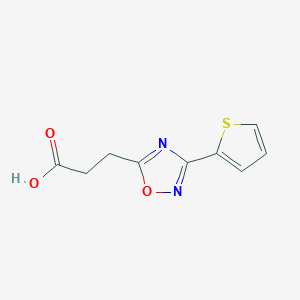

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Vue d'ensemble

Description

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Méthodes De Préparation

The synthesis of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve heating under reflux to facilitate the cyclization process.

Analyse Des Réactions Chimiques

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a larvicide and inhibitor in various biological studies.

Mécanisme D'action

The mechanism of action of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The compound may also interact with voltage-sensitive sodium channels, prolonging their inactivation .

Comparaison Avec Des Composés Similaires

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine

- Bis(1,2,4-oxadiazolyl)furoxan

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific thienyl and oxadiazolyl moieties, which contribute to its distinct chemical and biological properties.

Activité Biologique

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

The compound features a thienyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 240.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess strong bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 10 µg/mL |

| 3-(Thien-2-yl)-propanoic acid | Escherichia coli | 15 µg/mL |

| 3-(Thien-2-yl)-oxadiazole derivative | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the presence of the oxadiazole ring enhances the antimicrobial activity of the compound.

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects on different cell lines. For example, studies have demonstrated that certain derivatives do not exhibit significant toxicity towards normal cell lines like L929 but may induce cytotoxic effects in cancer cell lines.

Table 2: Cytotoxic Effects on Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl propanoic acid | L929 | >100 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | HepG2 (liver cancer) | 50 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | A549 (lung cancer) | 40 |

The data indicates that while the compound is relatively safe for normal cells, it shows potential as an anticancer agent by selectively targeting cancer cells.

The mechanism behind the biological activity of oxadiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of cellular processes in cancer cells. The presence of the thiophene ring is believed to enhance lipophilicity and facilitate membrane penetration.

Case Studies

A notable study explored a series of oxadiazole derivatives including this compound. The compounds were tested against a panel of microorganisms and cancer cell lines. Results indicated that modifications in the substituents significantly affected both antimicrobial and anticancer properties.

Case Study Summary:

- Objective: To evaluate the antibacterial and anticancer activity of synthesized oxadiazole derivatives.

- Methodology: A series of compounds were synthesized and tested against standard microbial strains and human cancer cell lines.

- Results: Several compounds exhibited potent antibacterial activity with MIC values lower than traditional antibiotics. Additionally, selected compounds showed promising cytotoxicity against cancer cells while sparing normal cells.

Propriétés

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGVLSBXNIPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241867 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500025-29-6 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500025-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.